molecular formula C7H10BrN3 B2692984 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole CAS No. 1784406-82-1

5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole

Cat. No. B2692984
CAS RN: 1784406-82-1
M. Wt: 216.082
InChI Key: GMOOCBZTZWTWBD-UHFFFAOYSA-N
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Description

5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole is a chemical compound with the CAS Number 1784406-82-1 . It has a molecular weight of 216.08 . The compound is in liquid form and is stored at a temperature of 4 degrees . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10BrN3/c1-11-7(8)9-6(10-11)5-3-2-4-5/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 216.08 .

Scientific Research Applications

Synthesis and Green Chemistry

Substituted 1,2,3-triazoles, which share structural motifs with 1,2,4-triazoles, have been synthesized using environmentally friendly methods. For instance, Singh et al. (2013) detailed the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles utilizing a green and recyclable DBU–H2O catalytic system. This approach highlights the importance of 1,2,4-triazoles in green chemistry, focusing on high atom economy, low environmental impact, and recyclability of reaction mediums (Singh, Sindhu, & Khurana, 2013).

Antimicrobial and Anticancer Activities

1,2,4-Triazoles have been investigated for their biological activities, including antimicrobial and anticancer properties. For example, Heras et al. (1979) synthesized N-glycosyl(halomethyl)-1,2,3-triazoles, demonstrating significant cytostatic activity and the potential to increase the life span of mice bearing tumors. This suggests that derivatives like 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole could be explored for similar biological activities (Heras, Alonso, & Alonso, 1979).

Material Science and Nanotechnology

The functionalization of surfaces, such as gold nanoparticles, utilizing triazole derivatives, underscores the role of 1,2,4-triazoles in material science and nanotechnology. Fleming et al. (2006) utilized triazole cycloaddition chemistry to attach various molecules to Au nanoparticles, demonstrating the versatility of triazoles in creating functionalized materials with potential applications in catalysis, sensing, and drug delivery (Fleming, Thode, & Williams, 2006).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole can be found online . This document provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

5-bromo-3-cyclobutyl-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-11-7(8)9-6(10-11)5-3-2-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOOCBZTZWTWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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